molecular formula C7H8O2 B1531946 1-Ethynylcyclobutane-1-carboxylic acid CAS No. 887590-67-2

1-Ethynylcyclobutane-1-carboxylic acid

Cat. No. B1531946
M. Wt: 124.14 g/mol
InChI Key: YFBPPOIMRMPOME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Ethynylcyclobutane-1-carboxylic acid (ECBCA) is a cyclic carboxylic acid that is used in a variety of scientific and industrial applications. It is a versatile synthetic organic compound with a wide range of potential uses, from drug synthesis to laboratory experiments. In

Scientific research applications

Synthesis of Amino Acids

Research has shown innovative approaches to synthesizing cyclobutane-containing amino acids, which are of interest due to their structural uniqueness and potential biological activity. For example, the synthesis of (+)-(1S,2R) and (−)-(1R,2S)-2-aminocyclobutane-1-carboxylic acids from a chiral bicyclic compound highlights a method for constructing the cyclobutane ring via a [2+2] photocycloaddition reaction, demonstrating the synthetic versatility of cyclobutane derivatives (Gauzy, Pereira, Faure, & Aitken, 2004). Similarly, the development of methods for rapid access to cis-cyclobutane γ-amino acids in enantiomerically pure form further underscores the importance of cyclobutane structures in advanced synthetic chemistry (André, Vidal, Ollivier, Robin, & Aitken, 2011).

Polymerization and Material Science

The scope of ring-opening metathesis polymerization (ROMP) of 1-substituted cyclobutenes, including those related to cyclobutane carboxylic acids, has been investigated for the production of novel polymers. Such studies are pivotal for advancing materials science, offering insights into the polymerization behaviors of cyclobutene derivatives and their potential applications in creating new materials with unique properties (Song, Lee, Parker, & Sampson, 2010).

Neutron Capture Therapy

The synthesis of boronated aminocyclobutanecarboxylic acids for potential use in neutron capture therapy highlights the therapeutic applications of cyclobutane derivatives. Such compounds are designed to target cancer cells selectively, demonstrating the role of cyclobutane structures in developing novel agents for cancer treatment. The research into boronated compounds modeled after unnatural amino acids like 1-aminocyclobutane-1-carboxylic acid showcases the potential of these structures in enhancing the efficacy of therapeutic modalities such as neutron capture therapy (Kabalka & Yao, 2003).

properties

IUPAC Name

1-ethynylcyclobutane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8O2/c1-2-7(6(8)9)4-3-5-7/h1H,3-5H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFBPPOIMRMPOME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1(CCC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

124.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Ethynylcyclobutanecarboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Ethynylcyclobutane-1-carboxylic acid
Reactant of Route 2
1-Ethynylcyclobutane-1-carboxylic acid
Reactant of Route 3
1-Ethynylcyclobutane-1-carboxylic acid
Reactant of Route 4
1-Ethynylcyclobutane-1-carboxylic acid
Reactant of Route 5
1-Ethynylcyclobutane-1-carboxylic acid
Reactant of Route 6
1-Ethynylcyclobutane-1-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.